molecular formula C10H15NO B11748484 (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Cat. No.: B11748484
M. Wt: 165.23 g/mol
InChI Key: DUUDSVJQKGZSDN-QMMMGPOBSA-N
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Description

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetone.

    Reductive Amination: The 4-methoxyphenylacetone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenylacetic acid.

    Reduction: Formation of 4-methoxyphenylethanol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.

    Methoxyamphetamine: 1-(4-Methoxyphenyl)propan-2-amine.

Uniqueness

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is unique due to its specific structural configuration and the presence of both a methoxy group and a methylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3/t8-/m0/s1

InChI Key

DUUDSVJQKGZSDN-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC

Origin of Product

United States

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